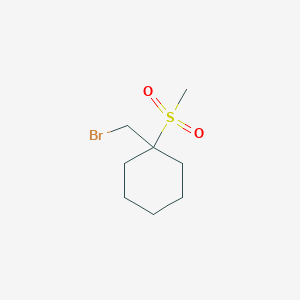

1-(Bromomethyl)-1-methanesulfonylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(Bromomethyl)-1-methanesulfonylcyclohexane is a brominated and sulfonated cyclohexane derivative. It is not directly discussed in the provided papers, but its structure suggests that it is a molecule with potential reactivity due to the presence of a bromomethyl group and a methanesulfonyl group attached to a cyclohexane ring. This structure implies that it could be used in various chemical transformations, including alkylation reactions and as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can be complex due to the potential for multiple substitution patterns. However, a general method for the synthesis of brominated cyclohexane derivatives is described in the preparation of conjugated dienes from olefins using bromomethanesulfonyl bromide, which could be related to the synthesis of 1-(Bromomethyl)-1-methanesulfonylcyclohexane . Additionally, the synthesis of highly substituted cyclohexanes, such as 1,3,5-tris(bromomethyl)-1,3,5-trialkylcyclohexanes, demonstrates the challenges and the influence of proximity effects on the reactivity of such molecules . These studies provide insight into the synthetic strategies that might be employed for the synthesis of 1-(Bromomethyl)-1-methanesulfonylcyclohexane.

Molecular Structure Analysis

The molecular structure of brominated and sulfonated cyclohexane derivatives can be complex due to the presence of multiple substituents that can influence the overall conformation and reactivity of the molecule. The X-ray crystal structure of a related compound, 1,3,5-tris(bromomethyl)-1,3,5-trimethylcyclohexane, provides valuable information on the structural aspects of such molecules . Although the exact structure of 1-(Bromomethyl)-1-methanesulfonylcyclohexane is not provided, it can be inferred that the presence of the bromomethyl and methanesulfonyl groups would affect its conformation and chemical properties.

Chemical Reactions Analysis

The chemical reactivity of 1-(Bromomethyl)-1-methanesulfonylcyclohexane can be anticipated based on the reactivity of similar compounds. For instance, bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation, which suggests that the bromomethyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane could also participate in similar alkylation reactions . Moreover, the alkylation of bromoarenes with various alcohols in methanesulfonic acid indicates that the methanesulfonyl group could play a role in facilitating such reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-1-methanesulfonylcyclohexane can be deduced from the properties of related compounds. For example, the presence of intramolecular hydrogen bonds in bis(trifluoromethylsulfonylamino)methane suggests that the methanesulfonyl group in 1-(Bromomethyl)-1-methanesulfonylcyclohexane could also engage in similar interactions, affecting its physical properties such as solubility and boiling point . The bromomethyl group is likely to confer reactivity towards nucleophilic substitution reactions, given its electrophilic character.

Applications De Recherche Scientifique

Michael-Induced Ramberg-Bäcklund Reaction

1-(Bromomethyl)-1-methanesulfonylcyclohexane is involved in the Michael-induced Ramberg-Bäcklund reaction. This reaction pathway is observed when reacting with dimethyl malonate and malononitrile sodium salts, resulting in functionalized derivatives of methylidenecyclopentane and methylidenecyclohexane (Vasin, Bolusheva, & Razin, 2012).

Kinetics and Spectroscopy of Methanesulfonates

Studies on methanesulfonates, closely related to 1-(Bromomethyl)-1-methanesulfonylcyclohexane, reveal insights into their reactivity and stability. These compounds are characterized by spectroscopic methods and have demonstrated specific reactivities in solvolysis reactions, which are crucial for understanding their chemical behavior (Bentley et al., 1994).

Liquid Crystal Properties of Alkylammonium Alkanesulfonates

Research into alkylammonium alkanesulfonates, which include structures similar to 1-(Bromomethyl)-1-methanesulfonylcyclohexane, has shown that they exhibit liquid crystal properties. These properties are affected by the length of the alkyl group in the cation and the type of sulfonate used (Matsunaga & Nishida, 1988).

Synthesis of Tetrahydrocarbazoles

1-(Bromomethyl)-1-methanesulfonylcyclohexane is utilized in the synthesis of tetrahydrocarbazoles. This involves a reaction with N-methanesulfonyl-2-(cyclohex-1-enyl)aniline, leading to the formation of carbazole derivatives, which have potential applications in organic synthesis and pharmaceutical research (Gataullin et al., 2003).

Antibacterial Activity of Sulfonamide Derivatives

Studies on sulfonamide derivatives, closely related to 1-(Bromomethyl)-1-methanesulfonylcyclohexane, show significant antibacterial activity. These compounds, including their metal complexes, have been tested against various bacteria, demonstrating their potential as antibacterial agents (Özdemir et al., 2009).

Coenzyme M Analogs in Methanogenesis

Research involving analogs of 1-(Bromomethyl)-1-methanesulfonylcyclohexane in the context of coenzyme M analogs highlights their activity in the methyl-coenzyme M reductase system, significant in methanogenesis. These studies provide insights into the biochemical pathways involved in methane production by methanogenic bacteria (Gunsalus, Romesser, & Wolfe, 1978).

Safety And Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-1-methylsulfonylcyclohexane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO2S/c1-12(10,11)8(7-9)5-3-2-4-6-8/h2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBDIFVXFSLURM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1(CCCCC1)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-1-methanesulfonylcyclohexane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

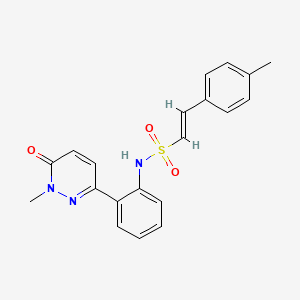

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B3005539.png)

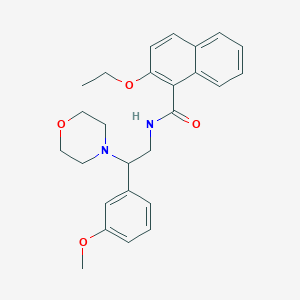

![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3005544.png)

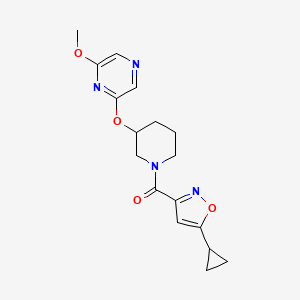

![[6-[(4-Chlorophenyl)sulfanyl]-2-(methylsulfanyl)-4-pyrimidinyl]methyl methyl ether](/img/structure/B3005552.png)

![1-(2,4-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B3005553.png)